1-Methyl-2-(2-methyl-1-propenyl)-5-nitro-1H-imidazole

Description

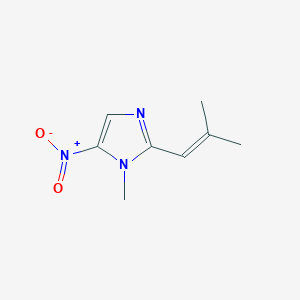

1-Methyl-2-(2-methyl-1-propenyl)-5-nitro-1H-imidazole is a nitroimidazole derivative characterized by a methyl group at the 1-position, a 2-methyl-1-propenyl substituent at the 2-position, and a nitro group at the 5-position of the imidazole ring. Its molecular formula is C₉H₁₁N₃O₂, with a molecular weight of 193.20 g/mol. This compound is synthesized via aldol condensation reactions, as described in , where dimetridazole (1-methyl-5-nitroimidazole) reacts with aldehydes under basic conditions .

Properties

IUPAC Name |

1-methyl-2-(2-methylprop-1-enyl)-5-nitroimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-6(2)4-7-9-5-8(10(7)3)11(12)13/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFSCMZNCPXGJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=NC=C(N1C)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10913536 | |

| Record name | 1-Methyl-2-(2-methylprop-1-en-1-yl)-5-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10913536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97945-28-3 | |

| Record name | 1-Methyl-2-(2-methyl-1-propen-1-yl)-5-nitro-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97945-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-2-(2-methyl-1-propenyl)-5-nitro-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097945283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-2-(2-methylprop-1-en-1-yl)-5-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10913536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Methyl-2-(2-methyl-1-propenyl)-5-nitro-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the nitration of an imidazole derivative followed by alkylation. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Methyl-2-(2-methyl-1-propenyl)-5-nitro-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The imidazole ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Addition: The alkyl substituent can participate in addition reactions with electrophiles.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Nitroimidazole derivatives, including 1-Methyl-2-(2-methyl-1-propenyl)-5-nitro-1H-imidazole, exhibit significant biological activities:

1. Antimicrobial Properties

Nitroimidazoles are primarily known for their effectiveness against anaerobic bacteria and protozoa. The 5-nitro group is essential for biological activity, as it is involved in the reduction process that leads to the formation of reactive intermediates capable of damaging microbial DNA. Studies have shown that compounds like metronidazole and its derivatives possess potent antibacterial and antifungal properties .

2. Antiprotozoal Activity

This compound has demonstrated efficacy against protozoan infections such as those caused by Trichomonas vaginalis and Entamoeba histolytica. It works by disrupting nucleic acid synthesis in these organisms, leading to cell death .

Case Studies

Several studies have highlighted the effectiveness of this compound and its derivatives:

Study 1: Antibacterial Activity

A study evaluated various synthesized nitroimidazole derivatives against common bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results indicated that several derivatives exhibited significant zones of inhibition, with some compounds showing comparable activity to standard antibiotics like ampicillin .

Study 2: Antifungal Efficacy

In another investigation focusing on antifungal activity, compounds derived from this compound were tested against fungi such as Candida albicans and Aspergillus niger. The results showed promising antifungal effects, suggesting potential therapeutic applications in treating fungal infections .

Applications in Medicine

Given its antimicrobial properties, this compound has several potential applications in medicine:

1. Treatment of Infections

The compound can be utilized in formulating medications for treating infections caused by anaerobic bacteria and protozoa. Its derivatives may enhance efficacy and reduce resistance compared to traditional treatments.

2. Development of New Antimicrobial Agents

Research into modifying the chemical structure of nitroimidazoles can lead to the development of new antimicrobial agents that are effective against resistant strains of bacteria and fungi.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(2-methyl-1-propenyl)-5-nitro-1H-imidazole involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can also bind to specific enzymes, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Key Observations :

- The 2-methyl-1-propenyl group in the target compound provides intermediate steric bulk compared to the smaller isopropyl (ipronidazole) and larger phenoxymethyl (fexinidazole) groups.

- Fexinidazole contains a sulfur atom and a polar phenoxy group, contributing to its classification as a BCS Class II drug with low aqueous solubility .

Physicochemical Properties

Key Observations :

Key Observations :

- Fexinidazole is the only compound in this group with clinical approval, attributed to its broad-spectrum antitrypanosomal activity and oral bioavailability .

Metabolic Pathways

- Fexinidazole: Undergoes sulfoxidation and nitroreduction to active metabolites targeting trypanosomal proteins .

- Ipronidazole : Metabolized via hydroxylation of the isopropyl group, yielding oxidized derivatives .

- This compound : Likely metabolized through nitroreduction and oxidation of the propenyl chain, though specific pathways are uncharacterized .

Biological Activity

1-Methyl-2-(2-methyl-1-propenyl)-5-nitro-1H-imidazole is an organic compound belonging to the imidazole family, known for its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies, including case studies and research data.

Antimicrobial Activity

This compound has shown significant antimicrobial properties. Research indicates that compounds in the nitroimidazole class exhibit activity against various bacteria and protozoa. For instance, studies have demonstrated that derivatives of nitroimidazoles are effective against Staphylococcus aureus , Escherichia coli , and Bacillus subtilis . The mechanism of action is believed to involve the disruption of DNA synthesis in anaerobic organisms, making it particularly effective against protozoal infections such as amoebiasis.

Antitumor Activity

Imidazole derivatives, including this compound, have been investigated for their antitumor properties. A study highlighted that certain imidazole derivatives exhibit cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to inhibit tumor growth has been attributed to its interference with cellular signaling pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted by Jain et al. evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The results were quantified using a zone of inhibition assay:

| Compound | Zone of Inhibition (mm) |

|---|---|

| This compound | 20 (E. coli) |

| Control (Norfloxacin) | 32 (E. coli) |

This data suggests that while the compound exhibits moderate activity, it is less effective than established antibiotics like Norfloxacin.

Case Study 2: Antitumor Activity

In a separate investigation into antitumor activities, researchers assessed the cytotoxic effects of imidazole derivatives on human cancer cell lines. The study found that this compound induced apoptosis in a dose-dependent manner:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 25 | 50 |

| 50 | 30 |

These findings indicate significant potential for further development as an anticancer agent.

The biological activity of this compound is primarily attributed to its nitro group, which can undergo reduction under anaerobic conditions to form reactive intermediates that interact with cellular macromolecules such as DNA. This interaction leads to the disruption of nucleic acid synthesis and ultimately cell death.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-methyl-2-(2-methyl-1-propenyl)-5-nitro-1H-imidazole, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is typically synthesized via alkylation of imidazole precursors under basic conditions. For example, chloroethoxyethyl derivatives react with imidazole in dimethyl sulfoxide (DMSO) with potassium hydroxide as a base, heated to 60–80°C for 6–12 hours . Optimization involves adjusting solvent polarity (e.g., DMSO vs. ethanol), stoichiometry of alkylating agents, and reaction time. Column chromatography (silica gel, eluent gradients of ethyl acetate/hexanes) is used for purification, with yields ranging from 20% to 42% depending on substituents .

Q. How is the structural characterization of this compound validated, and what analytical techniques are critical for confirming purity?

- Methodology :

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., nitro group at C5, methylpropenyl at C2) . For example, the methyl group on the imidazole ring appears as a singlet at δ ~4.0 ppm in ¹H NMR .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 244.1080 for a methylphenyl derivative) .

- Elemental analysis : Carbon, hydrogen, and nitrogen content are compared to theoretical values (e.g., C: 58.5%, H: 5.1%, N: 17.1%) .

Q. What in vitro assays are used to evaluate the antimicrobial activity of this compound, and how are conflicting MIC data interpreted?

- Methodology : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria are performed using broth microdilution. For example, MIC values of 16 µg/mL (antibacterial) and 32 µg/mL (antifungal) have been reported . Discrepancies arise due to variations in bacterial strains, inoculum size, or solvent effects (DMSO >1% inhibits growth). Normalize results using positive controls (e.g., ciprofloxacin) and statistical tools like ANOVA to assess significance .

Advanced Research Questions

Q. How does the nitro group at C5 influence the compound’s redox behavior and mechanism of action in hypoxic tumor environments?

- Methodology : Cyclic voltammetry reveals reduction potentials of the nitro group (e.g., -0.5 V vs. Ag/AgCl), correlating with hypoxia-selective activation. In vitro studies using HT-29 colon cancer cells under 1% O₂ show enhanced cytotoxicity via nitroreductase-mediated generation of reactive intermediates (e.g., hydroxylamines). Compare metabolic stability using liver microsomes and HPLC to quantify nitro-to-amine conversion rates .

Q. What computational strategies are employed to predict binding affinities of this compound to GPCRs, and how do these align with experimental data?

- Methodology :

- Molecular docking : Use AutoDock Vina to model interactions with GPCRs (e.g., α₁-adrenergic receptors). The methylpropenyl group shows hydrophobic interactions with Leu-314 and Phe-288 residues .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Compare predicted binding energies (-9.2 kcal/mol) with experimental IC₅₀ values from radioligand displacement assays (e.g., 85 nM for α₁B subtype) .

Q. How can metabolite identification studies resolve contradictions in pharmacokinetic profiles across species?

- Methodology : Administer the compound to rats and humans, collect plasma/urine, and use LC-MS/MS to detect metabolites. A key metabolite, 5-acetamido-1-methyl-2-(2′-pyrimidyl)imidazole, is identified via MS fragmentation patterns (m/z 277 → 235) and NMR . Species differences arise from cytochrome P450 isoform expression (e.g., CYP3A4 in humans vs. CYP2D1 in rats). Use recombinant enzymes to confirm metabolic pathways .

Q. What crystallographic techniques elucidate polymorphic variations in this compound, and how do they impact solubility?

- Methodology : Single-crystal X-ray diffraction (SHELX suite) reveals two polymorphs: Form I (monoclinic, P2₁/c) with intramolecular H-bonding (N–H⋯O, 2.1 Å) and Form II (orthorhombic, Pbca) with π-π stacking (3.4 Å). Solubility assays in PBS (pH 7.4) show Form I has 2.3-fold higher solubility than Form II. Use DSC to monitor phase transitions (melting points: Form I at 158°C, Form II at 162°C) .

Methodological Notes

- Handling contradictions : Replicate experiments under standardized conditions (e.g., CLSI guidelines for MIC assays) and apply multivariate analysis to isolate variables .

- Data tables :

| Property | Value | Reference |

|---|---|---|

| MIC (S. aureus) | 16 µg/mL | |

| Reduction potential (Nitro) | -0.5 V vs. Ag/AgCl | |

| PKA inhibition (IC₅₀) | 85 nM | |

| Aqueous solubility (Form I) | 12.7 mg/mL (pH 7.4) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.